

# Spectroscopic Profile of 4-Bromo-3,5-dimethylpyrazole: A Technical Guide

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## Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylpyrazole**

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Bromo-3,5-dimethylpyrazole**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry and materials science.

## Core Spectroscopic Data

The structural integrity and purity of **4-Bromo-3,5-dimethylpyrazole** can be confirmed through the following spectroscopic techniques. The quantitative data for each method is summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-Bromo-3,5-dimethylpyrazole**. The symmetry of the molecule is reflected in the simplicity of its NMR spectra.

### <sup>1</sup>H NMR Data

The proton NMR spectrum is characterized by the signals of the two methyl groups and the N-H proton of the pyrazole ring. In a derivative, N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide, the methyl protons of the pyrazole ring show intense narrow singlets in the

region of 2.08 and 2.15 ppm.[1] The exact chemical shift of the N-H proton can vary depending on the solvent and concentration.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.1-2.3	Singlet	6H	2 x CH <sub>3</sub>
Variable	Broad Singlet	1H	N-H

### <sup>13</sup>C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the methyl carbons and the carbons of the pyrazole ring.

Chemical Shift ( $\delta$ ) ppm	Assignment
~11-13	CH <sub>3</sub>
~95	C4-Br
~145	C3/C5

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **4-Bromo-3,5-dimethylpyrazole** will exhibit characteristic absorption bands corresponding to N-H and C-H stretching and bending vibrations.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3200	Medium, Broad	N-H Stretch
~2900-3000	Medium	C-H Stretch (methyl)
~1550	Medium	C=N Stretch
~1450	Medium	C-H Bend (methyl)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of a derivative, N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide, shows two peaks for the molecular ion at m/z 273 and 275.<sup>[1]</sup> The base peaks in the GC-MS of **4-Bromo-3,5-dimethylpyrazole** are observed at m/z 174 and 176, corresponding to the isotopic pattern of bromine.<sup>[2]</sup> A significant fragment is also observed at m/z 95.<sup>[2]</sup> The presence of bromine is clearly indicated by the characteristic M+ and M+2 isotopic pattern with approximately equal intensity.

m/z	Relative Intensity (%)	Assignment
174	~100	[M] <sup>+</sup> (with <sup>79</sup> Br)
176	~98	[M] <sup>+</sup> (with <sup>81</sup> Br)
95	High	[M - Br] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

A sample of **4-Bromo-3,5-dimethylpyrazole** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer.

## Infrared (IR) Spectroscopy

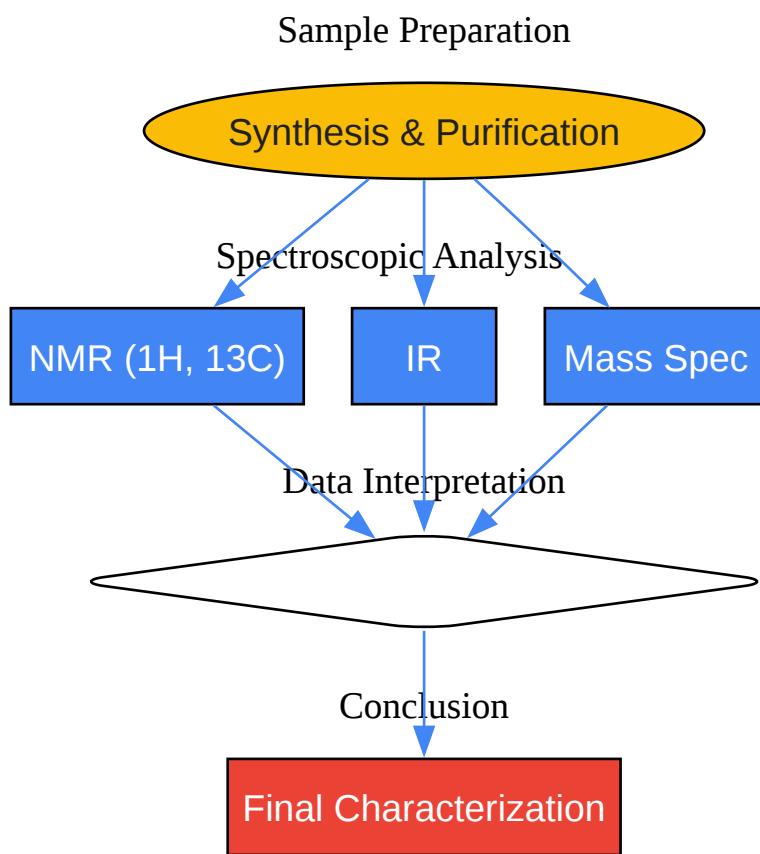
The IR spectrum of solid **4-Bromo-3,5-dimethylpyrazole** can be obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet, which is placed in the sample holder of an FTIR spectrometer for analysis.

## Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio and detected.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **4-Bromo-3,5-dimethylpyrazole**.



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Caption: Workflow for the spectroscopic characterization of **4-Bromo-3,5-dimethylpyrazole**.

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## References

- 1. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids [mdpi.com]
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